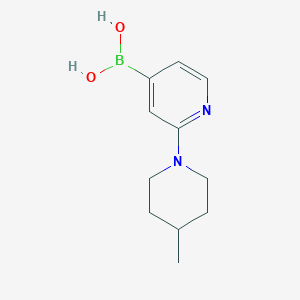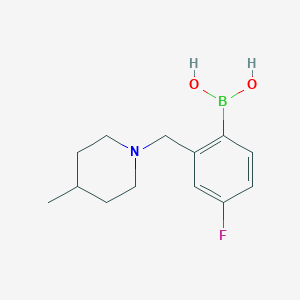
3-(2-bromophenyl)-N,N-diethylpropanamide
Übersicht
Beschreibung
3-(2-Bromophenyl)-N,N-diethylpropanamide, also referred to as 3-(2-BP)-DEP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a member of the bromophenyl class of compounds, which are known for their wide variety of biological properties. 3-(2-BP)-DEP has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds similar to 3-(2-bromophenyl)-N,N-diethylpropanamide have been used in the synthesis of various heterocyclic compounds. For instance, 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide has been reacted with other compounds to synthesize thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives. These compounds have potential antimicrobial activities (Gad-Elkareem et al., 2011).
Concise Construction of Complex Molecules : Similar compounds have been used in radical cyclizations leading to the construction of complex molecular structures like cephalotaxine skeleton, demonstrating the significance of the position of the carbonyl group in cyclization processes (Taniguchi et al., 2005).
Antimicrobial Activities
Antipathogenic Properties : Some derivatives of 3-(2-bromophenyl)-N,N-diethylpropanamide have been tested for antipathogenic activity, showing significant effects against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Antimicrobial Activity Analysis : Studies on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, compounds structurally related to 3-(2-bromophenyl)-N,N-diethylpropanamide, revealed low antimicrobial activity against various bacterial strains and yeast fungi (Grishchuk et al., 2013).
Photocyclization and Molecular Structure
- Intramolecular Photocyclization : N-(2-Bromoalkanoyl) derivatives of 2-acylanilines, which are structurally similar to 3-(2-bromophenyl)-N,N-diethylpropanamide, have been studied for their photochemical reactions, leading to products with potential biological significance (Nishio et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For instance, bromophenyl compounds are often used in Suzuki-Miyaura cross-coupling reactions . The targets could be various enzymes or receptors in the body, depending on the specific functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity. Benzylic halides, for instance, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-15(4-2)13(16)10-9-11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCGNQEOSXJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276275 | |
| Record name | Benzenepropanamide, 2-bromo-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N,N-diethylpropanamide | |
CAS RN |
1704065-15-5 | |
| Record name | Benzenepropanamide, 2-bromo-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, 2-bromo-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

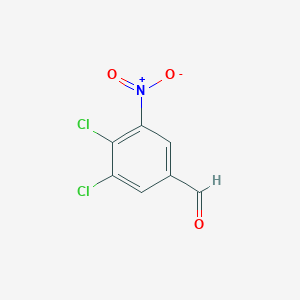


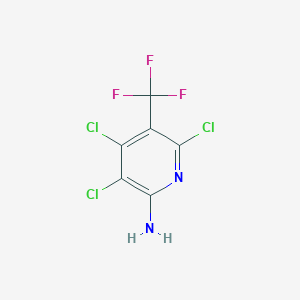
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
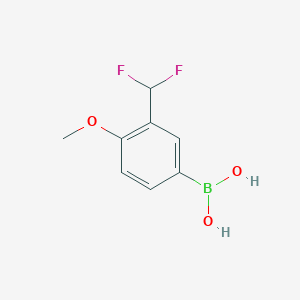
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
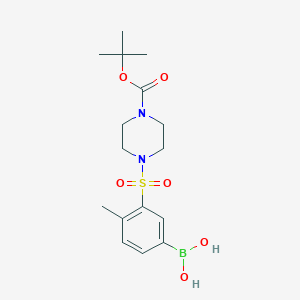
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
